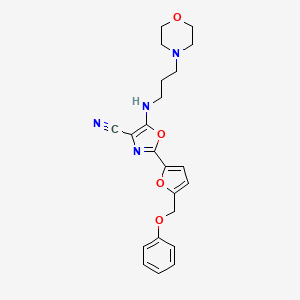
N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known as DPC or A-438079, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPC is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family that is involved in a variety of physiological and pathological processes.
Scientific Research Applications
Heterocyclic Compound Synthesis
One of the primary applications of "N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide" and related compounds is in the synthesis of novel heterocyclic compounds. These substances serve as key intermediates in the production of diverse heterocyclic structures that have potential utility in various domains, including pharmaceuticals, agrochemicals, and materials science. Research has focused on developing methods for synthesizing such compounds efficiently and exploring their chemical properties and reactivities (Karthikeyan, Vijayakumar, & Sarveswari, 2014; Fiore & Maas, 2019).
Antimicrobial and Antifungal Activities
Compounds derived from "this compound" have been evaluated for their antimicrobial and antifungal activities. These studies aim to discover new therapeutic agents capable of combating microbial infections resistant to current treatments. The synthesis of novel derivatives and their biological evaluation against a variety of pathogenic bacteria and fungi are key areas of research, indicating the potential of these compounds in developing new antimicrobials (Limban, Marutescu, & Chifiriuc, 2011; Patel & Patel, 2010).
Agricultural Applications
Research into "this compound" and similar compounds extends into the agricultural sector, particularly in the development of herbicides. These compounds have been explored for their herbicidal activities, aiming to provide more effective solutions for weed control that are safe for crops and the environment. Evaluating their efficacy against various weeds and understanding their mechanisms of action are crucial steps in this research (Norton & Storey, 1970).
Anticancer Research
The potential anticancer properties of derivatives of "this compound" are another significant area of study. These investigations focus on synthesizing novel compounds and evaluating their cytotoxic activities against various cancer cell lines. The goal is to identify new therapeutic agents that can inhibit the growth of cancer cells, contributing to the development of effective cancer treatments (Liu et al., 2020).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-ethyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c1-2-18-12(19)6-5-11(17-18)13(20)16-10-4-3-8(14)7-9(10)15/h3-7H,2H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVRDARJBWXQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B2571545.png)


![(Z)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]-1-ethenamine](/img/structure/B2571549.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2571550.png)




![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2571562.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2571564.png)

